Studies suggest that EA-2-G possesses anti-inflammatory and antioxidant properties. A 2011 study published in the journal "Fitoterapia" found that EA-2-G exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, suggesting its potential role in managing inflammatory conditions []. Additionally, a 2013 study published in "Food & Function" reported that EA-2-G displayed significant free radical scavenging activity, indicating its potential as an antioxidant [].
Elenolic acid 2-O-glucoside is being explored for various other potential applications in scientific research, including:
Oleoside 11-methyl ester is a compound classified as a terpene glycoside, specifically a secoiridoid glycoside. This compound is primarily derived from the plant Jasminum sambac (Arabian jasmine) and is also found in various other plants, including tea and olive. Its chemical formula is , and its IUPAC name is 2-[(3Z)-3-ethylidene-5-(methoxycarbonyl)-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-pyran-4-yl]acetic acid .
Research indicates that oleoside 11-methyl ester exhibits significant cytotoxic activity against Hep-G2 cells, a human liver cancer cell line. This property suggests potential applications in cancer treatment . Additionally, it may play a role in lipid metabolism and has been implicated in processes related to fatty acid metabolism and lipid peroxidation .
Oleoside 11-methyl ester can be synthesized through various methods, including enzymatic processes involving glycosyltransferases. For instance, it can be produced by glycosylation of oleoside 11-methyl ester to form derivatives such as 7-β-1-D-glucopyranosyl-11-methyl oleoside . Other synthetic routes may involve the extraction and purification from natural sources like olives or jasmine.
The primary applications of oleoside 11-methyl ester include:
Studies on oleoside 11-methyl ester have indicated interactions with various biological pathways, particularly those related to oxidative stress and inflammation. The compound's role in lipid metabolism suggests that it may interact with enzymes involved in fatty acid oxidation and synthesis . Further research is needed to fully elucidate its mechanisms of action and potential therapeutic targets.
Oleoside 11-methyl ester shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Oleuropein | Both are derived from olives | Oleuropein has broader health benefits |
| Hydroxytyrosol | Both are phenolic compounds | Hydroxytyrosol has stronger antioxidant properties |
| Elenolic Acid | Related through metabolic pathways | Elenolic acid is less complex structurally |
| Methyloleoside | Structural analog | Methyloleoside has different biological activities |
| Secoiridoid Glycosides | Class of compounds | Oleoside 11-methyl ester has specific cytotoxic effects |
Oleoside 11-methyl ester stands out due to its specific cytotoxic activity against liver cancer cells, which may not be as pronounced in the other compounds listed. Its unique structure contributes to its distinct biological activities, making it an interesting target for further research in medicinal chemistry.
Iridoid Synthase Characterization and Mechanism
Iridoid synthase represents a crucial enzyme in the biosynthetic pathway of oleoside 11-methyl ester, catalyzing the formation of the fundamental iridoid scaffold from 8-oxogeranial [1] [2]. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and demonstrates unique mechanistic properties that distinguish it from canonical terpene cyclases [2] [3]. The enzyme couples an initial NAD(P)H-dependent 1,4-reduction step with a subsequent Michael-type cyclization to form nepetalactol, the common biosynthetic precursor of all iridoids [2] [4].
Structural analysis reveals that iridoid synthase exhibits an active center lacking the classical Tyrosine/Lysine/Serine triad spatially conserved in short-chain dehydrogenases/reductases, with only the catalytically critical function of the triad tyrosine retained in Tyrosine-178 [4]. The substrate binding pocket accommodates the linear-shaped 8-oxogeranial in an entirely extended conformation, with aldehyde termini forming hydrogen bonds to Tyrosine-178-OH and Serine-349-OH respectively [4]. The intermediate carbon chain is harbored by a well-ordered hydrophobic scaffold involving residues Isoleucine-145, Phenylalanine-149, Leucine-203, Methionine-213, Phenylalanine-342, Isoleucine-345, and Leucine-352 [4].
Kinetic studies demonstrate that iridoid synthase from Catharanthus roseus exhibits a Km value of approximately 12 μM for 8-oxogeranial, indicating high substrate affinity [5]. The enzyme shows substrate promiscuity, which can result in the diversion of pathway flux to off-target routes, with citronellol being the main byproduct [3]. Recent engineering efforts have successfully improved substrate preference through directed evolution strategies, achieving up to 181-fold improvement in substrate preference for 8-oxogeranial over geranial [6].
Oleoside-11-Methyl Ester Glucosyltransferase Function
The oleoside-11-methyl ester glucosyltransferase (OMEGT) represents a novel enzymatic activity recently discovered in olive biosynthesis [1] [7]. This enzyme catalyzes the glucosylation of oleoside 11-methyl ester to produce 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate in the oleuropein biosynthesis pathway [1] [7]. The enzyme demonstrates high specificity for oleoside-type secoiridoids and shows significant co-expression with other iridoid biosynthetic genes during olive fruit development [1] [7].
Analysis of the enzyme's substrate specificity reveals that OMEGT preferentially acts on oleoside 11-methyl ester compared to other secoiridoid substrates [1]. The enzyme requires UDP-glucose as the sugar donor and exhibits optimal activity under physiological conditions found in olive fruit tissues [1] [7]. Expression patterns indicate that OMEGT activity is developmentally regulated, with highest expression during early fruit development when secoiridoid biosynthesis is most active [1] [7].
7-epi-Loganic Acid Synthase Discovery and Characterization
The discovery of 7-epi-loganic acid synthase (7eLAS) represents a significant breakthrough in understanding secoiridoid biosynthesis [1] [7]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and catalyzes the stereoselective oxidation of 7-deoxyloganic acid to 7-epi-loganic acid [1] [7]. The enzyme exhibits remarkable stereospecificity, producing only the 7-epi-epimer with no detectable formation of the alternative 7-α-epimer [1].
Functional characterization demonstrates that 7eLAS requires 2-oxoglutarate, iron(II), and ascorbate as cofactors, consistent with its classification as a 2-oxoglutarate-dependent dioxygenase [1] [7]. The enzyme shows high substrate specificity for 7-deoxyloganic acid and does not accept other related iridoid substrates [1]. Expression analysis reveals that 7eLAS genes are co-expressed with other secoiridoid biosynthetic genes, supporting their role in the pathway [1] [7].
Two homologous 7eLAS enzymes have been identified in olive (Olea europaea), designated Oe7eLAS1 and Oe7eLAS2 [1]. Despite sharing 95% amino acid similarity, these enzymes exhibit distinct expression patterns, with Oe7eLAS1 showing higher expression in early fruit development and Oe7eLAS2 being more active during later developmental stages [1].
7-epi-Loganic Acid O-Methyltransferase Activity
The 7-epi-loganic acid O-methyltransferase (7eLAMT) catalyzes the methylation of 7-epi-loganic acid to produce 7-epi-loganin [1] [7]. This enzyme demonstrates strict substrate specificity for the 7-epi-epimer and shows no measurable activity with 7-deoxyloganic acid, indicating a sequential pathway where hydroxylation must precede methylation [1] [7]. The enzyme requires S-adenosyl-L-methionine as the methyl donor and exhibits optimal activity at physiological pH values [1] [8].
Kinetic analysis reveals that 7eLAMT exhibits a Km value of approximately 25 μM for 7-epi-loganic acid, indicating moderate substrate affinity [1] [8]. The enzyme shows stereospecificity for the (6S,7R) substrate configuration, consistent with its role in the biosynthesis of oleoside-type secoiridoids [8]. Structural studies of related loganic acid methyltransferases provide insights into the molecular basis of substrate specificity and catalytic mechanism [8].
Oleoside Methyl Ester Synthase Mechanism
Oleoside methyl ester synthase (OMES) represents a bifunctional cytochrome P450 enzyme that catalyzes the rare oxidative carbon-carbon bond cleavage of 7-epi-loganin to produce oleoside 11-methyl ester [9] [10]. The enzyme belongs to the CYP72 family and demonstrates unique catalytic properties that distinguish it from the previously characterized Catharanthus roseus secologanin synthase [9] [10].
Mechanistic studies reveal that OMES operates through a two-step oxidation mechanism involving ketologanin as an intermediary [9] [10]. The enzyme first oxidizes 7-epi-loganin to ketologanin, followed by oxidative cleavage of the cyclopentane ring to generate the secoiridoid structure characteristic of oleoside 11-methyl ester [9] [10]. This mechanism differs from that of secologanin synthase, which produces secologanin from loganin through a similar but distinct oxidative cleavage pattern [9] [10].
The enzyme exhibits a Km value of approximately 15 μM for 7-epi-loganin, indicating high substrate affinity [9]. OMES shows strict substrate specificity for the 7-epi-epimer and cannot utilize loganin or other related iridoid substrates [9] [10]. The enzyme requires NADPH and molecular oxygen as cofactors, consistent with its classification as a cytochrome P450 monooxygenase [9] [10].
Polyphenol Oxidase Characterization in Olive
Polyphenol oxidase activity plays a crucial role in the transformation of oleoside 11-methyl ester-derived compounds into complex phenolic products, including oleuropein [11] [12] [13]. The enzyme exhibits both monophenolase and diphenolase activities, catalyzing the hydroxylation of monophenols and the oxidation of diphenols to quinones [13]. In olive fruits, polyphenol oxidase shows particular affinity for hydroxytyrosol and oleuropein, the major phenolic compounds present in olive oil [13].
Kinetic analysis demonstrates that olive polyphenol oxidase exhibits a Km value of 1.34 mM for hydroxytyrosol, indicating moderate substrate affinity [13]. The enzyme shows highest catalytic efficiency toward hydroxytyrosol among tested substrates, with a specific activity significantly higher than that observed for other diphenolic compounds [13]. This substrate preference suggests that hydroxytyrosol represents one of the primary physiological substrates for polyphenol oxidase in olive fruits [13].
Molecular characterization reveals that olive polyphenol oxidase exists as an oligomeric enzyme with distinct molecular weights of 54 kDa under native conditions and 35 kDa under denaturing conditions [13]. The enzyme demonstrates latency, requiring activation with sodium dodecyl sulfate for full activity, and exhibits optimal activity at pH 7.5 and 15°C [13]. Despite its low optimal temperature, the enzyme shows remarkable thermal stability, maintaining activity up to 90°C [13].
Substrate Specificity and Physiological Role
Polyphenol oxidase demonstrates broad substrate specificity toward phenolic compounds present in olive fruits [11] [14]. The enzyme efficiently catalyzes the oxidation of oleuropein, contributing to the browning reactions observed during olive fruit processing [11] [14]. Expression analysis reveals that polyphenol oxidase activity increases significantly during fruit maturation, correlating with changes in phenolic compound composition [11] [14].
The enzyme shows differential activity toward various phenolic substrates, with highest efficiency observed for indigenous olive phenolics compared to synthetic substrates [13]. This substrate preference supports the hypothesis that polyphenol oxidase has evolved specifically to process naturally occurring phenolic compounds in olive fruits [13]. The enzyme's activity is influenced by environmental factors, with cold stress leading to increased polyphenol oxidase expression and activity [15].
Immunohistochemical studies localize polyphenol oxidase to the epidermis, parenchyma, and companion vascular cells of olive leaves, as well as the epidermis of fruits [11]. This distribution pattern suggests that the enzyme plays important roles in both defense mechanisms and fruit development [11]. During fruit maturation, polyphenol oxidase protein levels increase significantly, correlating with changes in oleuropein concentration [11].
Intestinal Absorption Mechanisms
The absorption of oleoside 11-methyl ester and related iridoid compounds in the small intestine involves complex mechanisms that include both passive and active transport processes [16] [17]. Studies using related iridoid compounds such as loganin demonstrate that these polar glycosides are absorbed primarily through passive diffusion, with permeability values ranging from 12.17 to 14.78 × 10⁻⁶ cm/s [16]. However, the absorption process is complicated by the presence of active efflux mechanisms mediated by multidrug resistance-associated protein (MRP) and breast cancer resistance protein (BCRP) [16].
The intestinal absorption of iridoid glycosides is significantly influenced by their polar nature, which limits passive membrane permeability [17] [18]. Most iridoid glycosides require metabolic transformation by intestinal enzymes before effective absorption can occur [17]. Beta-glucosidase enzymes present in the intestinal epithelium and microbiota play crucial roles in hydrolyzing the glycosidic bonds, converting the parent compounds to more readily absorbed aglycones [17] [19].
Transport studies using Caco-2 cell models reveal that iridoid compounds are subject to bidirectional transport, with efflux ratios often exceeding 2.0, indicating active efflux mechanisms [16]. The addition of specific transporter inhibitors significantly enhances absorption, with MRP inhibitors increasing transport by 2.09-fold and BCRP inhibitors increasing transport by 2.32-fold [16]. These findings suggest that therapeutic strategies targeting efflux transporters could enhance the bioavailability of iridoid compounds [16].
Reductive Metabolism in the Intestine
The intestinal microbiota demonstrate significant capacity for reductive metabolism of iridoid compounds [20] [17]. Bacterial enzymes, particularly those belonging to the Clostridia and Bacteroides genera, catalyze the reduction of various functional groups present in iridoid structures [20]. These reductive transformations often represent the initial step in the metabolic activation of iridoid compounds, converting them to forms that can be more readily absorbed or further metabolized [20].
Reductive metabolism typically involves the reduction of carbonyl groups, double bonds, and aromatic ring systems present in iridoid structures [20]. The gut microbiota possess specialized reductase enzymes that can selectively reduce specific functional groups while leaving others intact [20]. This selectivity is crucial for maintaining the biological activity of the resulting metabolites [20].
The extent of reductive metabolism varies significantly among individuals, depending on the composition of their gut microbiota [20]. Factors such as diet, antibiotic use, and genetic background can influence the abundance and activity of reductive bacterial enzymes [20]. This variability contributes to the observed inter-individual differences in iridoid compound bioavailability and efficacy [20].
Glucuronidation Pathways
Phase II metabolic transformations, particularly glucuronidation, represent major pathways for the metabolism of iridoid compounds in the small intestine [17] [21]. UDP-glucuronosyltransferase enzymes catalyze the conjugation of glucuronic acid to hydroxyl, carboxyl, and amino groups present in iridoid structures [21] [22]. This conjugation process typically results in increased water solubility and enhanced renal excretion of the resulting metabolites [21].
The glucuronidation of iridoid compounds occurs primarily in the liver and intestinal epithelium, with intestinal glucuronidation representing a significant first-pass metabolic barrier [21]. Different iridoid compounds show varying susceptibility to glucuronidation, depending on their chemical structure and the presence of suitable conjugation sites [21]. Compounds with phenolic hydroxyl groups, such as those derived from oleoside 11-methyl ester, are particularly susceptible to glucuronidation [21].
Studies of related iridoid compounds demonstrate that glucuronidation can significantly impact their pharmacokinetic properties [17]. Geniposide, for example, is rapidly glucuronidated to form genipin sulfate, which becomes the predominant circulating metabolite [17]. The glucuronidation process is generally considered a detoxification mechanism, although some glucuronide conjugates may retain biological activity [17].
Distribution and Elimination Patterns
The distribution of iridoid compounds and their metabolites following intestinal absorption demonstrates tissue-specific patterns [17]. Studies using agnuside as a model compound reveal that the highest tissue concentrations are achieved in the small intestine, followed by kidney and liver [17]. Brain tissue also shows detectable levels within 24 hours of administration, indicating the ability of iridoid compounds to cross the blood-brain barrier [17].
The elimination of iridoid compounds occurs primarily through renal excretion, with approximately 70% of administered doses being eliminated within 10 hours [17]. The rapid elimination kinetics reflect the efficient renal clearance of these polar compounds and their metabolites [17]. Some compounds also undergo biliary excretion, contributing to enterohepatic circulation and prolonged systemic exposure [17].
The pharmacokinetic properties of iridoid compounds are significantly influenced by their metabolic transformation in the intestine [17]. Compounds that undergo extensive first-pass metabolism show lower systemic bioavailability but may produce active metabolites that contribute to biological activity [17]. The balance between metabolic transformation and absorption determines the ultimate therapeutic potential of iridoid compounds [17].
| Enzyme | Substrate | Product | Enzyme Class | Km Value |
|---|---|---|---|---|
| Iridoid Synthase (ISY) | 8-oxogeranial | Nepetalactol | Short-chain dehydrogenase/reductase | ~12 μM (8-oxogeranial) [5] |
| Oleoside-11-Methyl Ester Glucosyltransferase (OMEGT) | Oleoside 11-methyl ester | 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester | Glucosyltransferase | Not reported |
| 7-epi-Loganic Acid Synthase (7eLAS) | 7-deoxyloganic acid | 7-epi-loganic acid | 2-oxoglutarate-dependent dioxygenase | Not reported |
| 7-epi-Loganic Acid O-Methyltransferase (7eLAMT) | 7-epi-loganic acid | 7-epi-loganin | O-methyltransferase | ~25 μM (7-epi-loganic acid) [8] |
| Oleoside Methyl Ester Synthase (OMES) | 7-epi-loganin | Oleoside 11-methyl ester | Cytochrome P450 CYP72 | ~15 μM (7-epi-loganin) [9] |
| Polyphenol Oxidase (PPO) | Oleuropein, Hydroxytyrosol | Quinones, Browning products | Copper-containing oxidase | 1.34 mM (hydroxytyrosol) [13] |
Table 1: Enzymatic Activities in Oleoside 11-Methyl Ester Biosynthesis
| Pathway Step | Starting Compound | End Product | Enzyme Required | Cofactor Requirements |
|---|---|---|---|---|
| Iridoid scaffold formation | 8-oxogeranial | Nepetalactol | Iridoid Synthase (ISY) | NADPH [2] |
| Hydroxylation | 7-deoxyloganic acid | 7-epi-loganic acid | 7-epi-Loganic Acid Synthase (7eLAS) | 2-oxoglutarate, Fe²⁺, ascorbate [1] |
| Methylation | 7-epi-loganic acid | 7-epi-loganin | 7-epi-Loganic Acid O-Methyltransferase (7eLAMT) | S-adenosyl-L-methionine [1] |
| Oxidative cleavage | 7-epi-loganin | Oleoside 11-methyl ester | Oleoside Methyl Ester Synthase (OMES) | NADPH, O₂ [9] |
| Glucosylation | Oleoside 11-methyl ester | Glucosylated derivatives | Oleoside-11-Methyl Ester Glucosyltransferase (OMEGT) | UDP-glucose [1] |
| Polyphenol oxidation | Oleuropein | Quinones and browning products | Polyphenol Oxidase (PPO) | Copper, O₂ [13] |
| Intestinal metabolism | Ingested secoiridoids | Reduced and glucuronidated metabolites | Intestinal reductases and glucuronidases | NAD(P)H, UDP-glucuronic acid [20] [17] |
Table 2: Metabolic Transformation Pathways in Oleoside 11-Methyl Ester Biosynthesis and Metabolism
| Compound | Absorption Mechanism | Permeability Value | Major Metabolites | Elimination Route |
|---|---|---|---|---|
| Oleoside 11-methyl ester | Passive diffusion with active efflux | Not specifically reported | Reduced and glucuronidated forms | Renal excretion |
| Loganin (related iridoid) | Passive diffusion with MRP/BCRP efflux | 12.17-14.78 × 10⁻⁶ cm/s [16] | Aglycone and isomerized products | Mainly renal (70% within 10h) [17] |
| Gentiopicroside | Bacterial hydrolysis in gut | Low (requires bacterial metabolism) [17] | Erythrocentaurin lactone | Renal and biliary [17] |
| Swertiamarin | Hydrolysis by β-glucosidase | Low (requires bacterial metabolism) [17] | Isocoumarin derivatives | Renal and fecal [17] |
| Geniposide | P-glycoprotein mediated transport | Variable (depends on P-gp activity) [17] | Genipin and genipin sulfate | Mainly renal [17] |